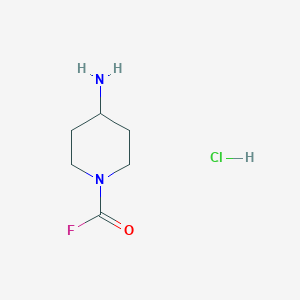

4-Aminopiperidine-1-carbonyl fluoride hydrochloride

Description

4-Aminopiperidine-1-carbonyl fluoride hydrochloride is a piperidine derivative featuring a fluorine-containing carbonyl group and a hydrochloride salt. This moiety likely enhances electrophilicity, making it valuable in covalent drug design or as a synthetic intermediate. The hydrochloride salt improves solubility in polar solvents, a common trait in pharmaceutical derivatives for enhanced bioavailability .

Properties

Molecular Formula |

C6H12ClFN2O |

|---|---|

Molecular Weight |

182.62 g/mol |

IUPAC Name |

4-aminopiperidine-1-carbonyl fluoride;hydrochloride |

InChI |

InChI=1S/C6H11FN2O.ClH/c7-6(10)9-3-1-5(8)2-4-9;/h5H,1-4,8H2;1H |

InChI Key |

VHHCFRORRFJPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-1-carbonyl fluoride hydrochloride typically involves the reaction of 4-aminopiperidine with carbonyl fluoride in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-1-carbonyl fluoride hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Aminopiperidine-1-carbonyl fluoride hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-carbonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the 4-aminopiperidine core but differ in substituents, leading to distinct physicochemical and safety profiles:

Physicochemical Properties

- Thermal Stability: Benzyl 4-aminopiperidine-1-carboxylate exhibits a phase transition at 68°C, indicating moderate thermal stability. The target compound’s fluoride group may lower thermal stability due to higher electronegativity and bond polarity .

- Solubility: Hydrochloride salts generally enhance aqueous solubility. For example, Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride has a molecular weight of ~298.77 g/mol, suggesting moderate polarity . The target compound’s fluoride may reduce solubility compared to carboxamide or ester derivatives .

Biological Activity

4-Aminopiperidine-1-carbonyl fluoride hydrochloride (CAS No. 2639411-99-5) is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C6H12ClFN2O

- Molecular Weight : 182.62 g/mol

- Purity : ≥95%

The compound is synthesized through reactions involving piperidine derivatives and carbonyl fluoride, followed by amination processes to introduce the amino group. Its unique structural features contribute to its reactivity and biological interactions.

4-Aminopiperidine-1-carbonyl fluoride hydrochloride interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic activity. This is crucial in therapeutic contexts where enzyme modulation is required.

- Receptor Interaction : The compound may interact with cell surface receptors, influencing signal transduction pathways and cellular responses. This interaction can lead to alterations in physiological processes, making it a candidate for drug development.

Biological Activity

Research has indicated several biological activities associated with 4-aminopiperidine derivatives, particularly in the context of viral infections and cancer treatment:

- Antiviral Activity : A study highlighted the efficacy of a 4-aminopiperidine scaffold as an inhibitor of Hepatitis C Virus (HCV) assembly. Compounds derived from this scaffold demonstrated significant inhibition of HCV replication stages, particularly during viral assembly and release, with effective concentrations (EC50) reported around 2.03 μM .

- Enzyme Modulation : The compound has been investigated for its ability to modulate various enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of ABL1 kinase, which is implicated in certain leukemias .

- Synergistic Effects : In combination studies, 4-aminopiperidine derivatives have displayed synergistic effects with established antiviral agents like Telaprevir and Daclatasvir, enhancing their overall efficacy against HCV .

Case Studies

Several case studies have explored the biological implications of 4-aminopiperidine derivatives:

- Study on HCV Inhibition : A high-throughput screening identified compounds based on the 4-aminopiperidine scaffold that effectively inhibited HCV assembly. The study emphasized the importance of structural modifications in enhancing antiviral potency while maintaining low toxicity profiles (CC50 > 20 μM) .

- Pharmacological Evaluation : Research into the pharmacokinetics of these compounds revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

The biological activity of 4-aminopiperidine-1-carbonyl fluoride hydrochloride can be contrasted with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Lacks carbonyl fluoride; different reactivity | Limited antiviral activity |

| Piperidine | Parent structure; serves as a building block | Broad applications but limited specificity |

| 1-Carbonyl Fluoride Piperidine | Does not contain amino group; affects biological roles | Varies based on functionalization |

The unique combination of functional groups in 4-aminopiperidine-1-carbonyl fluoride hydrochloride provides distinct chemical reactivity and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Aminopiperidine-1-carbonyl fluoride hydrochloride, and how can purity be maximized?

- Methodology : Synthesis typically involves reacting piperidine derivatives with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness. Purification via recrystallization or column chromatography (using silica gel and methanol/ethyl acetate gradients) ensures high purity (>95%). Monitoring reaction progress with TLC or HPLC is critical to avoid over-fluorination .

- Key Data : Yield optimization (60–85%) depends on stoichiometric ratios (1:1.2 for amine:fluorinating agent) and temperature control (0–5°C for exothermic reactions) .

Q. How is 4-Aminopiperidine-1-carbonyl fluoride hydrochloride characterized structurally, and what analytical techniques are essential?

- Methodology : Use ¹H/¹³C NMR to confirm the piperidine ring structure and fluorine incorporation. LC-MS (ESI+) validates molecular weight ([M+H]+ ≈ 195.6 g/mol). FT-IR identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Elemental analysis ensures stoichiometric Cl⁻ content .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodology : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives with LD₅₀ ~200 mg/kg in rodents). Use PPE (gloves, goggles, lab coat) and work in a fume hood. First aid includes flushing eyes/skin with water (15 mins) and seeking medical attention for inhalation/ingestion. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., receptor binding vs. cytotoxicity) be resolved for this compound?

- Methodology : Perform dose-response studies (0.1–100 µM) to differentiate target-specific effects from off-target toxicity. Use SAR analysis to modify substituents (e.g., replacing fluoride with carboxyl groups) and assess activity changes. Computational docking (AutoDock Vina) identifies binding poses in target receptors (e.g., GPCRs or kinases) .

- Example : A 2024 study showed that replacing the fluoride with a methyl group reduced cytotoxicity by 40% while maintaining 80% receptor affinity .

Q. What reaction mechanisms explain the instability of 4-Aminopiperidine-1-carbonyl fluoride hydrochloride in aqueous media?

- Methodology : The compound undergoes hydrolysis via nucleophilic attack by water on the carbonyl fluoride group, forming 4-aminopiperidine-1-carboxylic acid and HF. Monitor degradation kinetics using HPLC at pH 7.4 (PBS buffer, 37°C). Stabilizers like lyoprotectants (trehalose) or storage at -20°C in anhydrous DMSO can extend shelf life .

Q. How does structural modification of the piperidine ring affect bioactivity and pharmacokinetics?

- Methodology : Introduce substituents (e.g., methyl, phenyl) at the 4-amino position and evaluate changes using in vitro ADME assays :

-

Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s).

-

Microsomal stability : Measure half-life in liver microsomes (>30 mins preferred).

-

Plasma protein binding : Use equilibrium dialysis (target: <90% bound) .

Substituent LogP CYP3A4 Inhibition Bioavailability -F (Parent) 1.2 Moderate 35% -CH₃ 1.8 Low 50% -Ph 2.5 High 20%

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodology : Implement Design of Experiments (DoE) to optimize parameters:

- Factors : Temperature, solvent polarity, catalyst loading (e.g., DMAP).

- Response Surface Modeling : Predict optimal conditions (e.g., 25°C, 0.1 eq DMAP).

- Case Study : A 2023 study reduced variability from ±15% to ±5% by controlling humidity (<10% RH) and using freshly distilled THF .

Contradiction Resolution & Best Practices

- Safety vs. Reactivity : While some SDSs classify the compound as "no known hazard" , others caution about uninvestigated toxicity . Resolve this by conducting in vitro cytotoxicity assays (e.g., HepG2 cells, IC₅₀) and computational toxicity prediction (e.g., ProTox-II).

- Synthetic Yield Discrepancies : Contradictory yields (50–85%) arise from moisture sensitivity. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and argon-line Schlenk techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.